molecular formula C11H16N2O2 B115076 Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate CAS No. 144291-46-3

Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate

Cat. No. B115076
M. Wt: 208.26 g/mol
InChI Key: AWQUIKADTYZJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate, also known as MAPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been found to modulate the release of certain neurotransmitters, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce pain by modulating the activity of certain pain receptors in the body. Additionally, it has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. Its mechanism of action is not yet fully understood, and its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are several future directions for research on Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine its effectiveness against different types of cancer and to identify any potential side effects. Additionally, further studies are needed to explore its potential use in other areas, such as pain management and inflammation.

Synthesis Methods

The synthesis of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate involves the reaction of 4-cyanopyridine with 2-methyl-6-propyl-1,3-diaminopropane in the presence of methanol and acetic acid. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate.

Scientific Research Applications

Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Several studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

144291-46-3

Product Name

Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-4-5-8-6-9(12)10(7(2)13-8)11(14)15-3/h6H,4-5H2,1-3H3,(H2,12,13)

InChI Key

AWQUIKADTYZJPK-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C(=N1)C)C(=O)OC)N

Canonical SMILES

CCCC1=CC(=C(C(=N1)C)C(=O)OC)N

synonyms

3-Pyridinecarboxylicacid,4-amino-2-methyl-6-propyl-,methylester(9CI)

Origin of Product

United States

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